Grk5-IN-3

GPCR Signaling Kinase Inhibition Cardiovascular Pharmacology

Grk5-IN-3 (CAS: 2410793-22-3) is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5) and GRK6, exhibiting IC50 values of 0.22 μM and 0.41 μM, respectively. It is a pyrrolopyrimidine-based small molecule (molecular formula C23H21N7O3; MW 443.46) with purity >99% and is commonly supplied as a solid for in vitro and in vivo research applications in cardiovascular disease, cancer, and GPCR signaling studies.

Molecular Formula C23H21N7O3
Molecular Weight 443.5 g/mol
Cat. No. B12393634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrk5-IN-3
Molecular FormulaC23H21N7O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C=C)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)N
InChIInChI=1S/C23H21N7O3/c1-3-19(31)26-13-8-9-17(18(12-13)33-2)28-23-29-21-15(10-11-25-21)22(30-23)27-16-7-5-4-6-14(16)20(24)32/h3-12H,1H2,2H3,(H2,24,32)(H,26,31)(H3,25,27,28,29,30)
InChIKeyPYFNYNPQSUXBGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Grk5-IN-3: Technical Specifications, Potency Data, and Procurement Parameters for GRK5 Kinase Inhibitor


Grk5-IN-3 (CAS: 2410793-22-3) is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5) and GRK6, exhibiting IC50 values of 0.22 μM and 0.41 μM, respectively [1]. It is a pyrrolopyrimidine-based small molecule (molecular formula C23H21N7O3; MW 443.46) with purity >99% and is commonly supplied as a solid for in vitro and in vivo research applications in cardiovascular disease, cancer, and GPCR signaling studies [2][3].

Grk5-IN-3 Selectivity Profile: Why GRK5 Subfamily Inhibitors Are Not Interchangeable


Despite belonging to the GRK family, inhibitors targeting GRK2/3 versus GRK5/6 subfamilies exhibit fundamentally different selectivity profiles and mechanisms [1]. Grk5-IN-3 achieves GRK5/6 inhibition via covalent engagement of Cys474, a residue absent in GRK2/3 [2]. Substituting a pan-GRK or GRK2/3-selective inhibitor (e.g., compound 8h) for a GRK5/6-selective tool (e.g., Grk5-IN-3) would confound experimental interpretation of GPCR phosphorylation pathways and disease-relevant signaling [3][4].

Grk5-IN-3 Comparative Performance Data: Quantitative Evidence for Procurement Decisions


GRK5 vs. GRK6 Selectivity: Grk5-IN-3 Exhibits a 1.9-Fold Preference for GRK5 in Biochemical Assays

Grk5-IN-3 demonstrates differential inhibitory activity between GRK5 and GRK6, the two closely related members of the GRK4/5/6 subfamily. It inhibits GRK5 with an IC50 of 0.22 μM, which is 1.9-fold more potent than its activity against GRK6 (IC50 = 0.41 μM) [1]. This intra-subfamily selectivity profile provides a distinct experimental tool compared to inhibitors like compound 18, which is broadly described as a GRK5/6 inhibitor without specified differential potency [2].

GPCR Signaling Kinase Inhibition Cardiovascular Pharmacology

Isoform Selectivity: Grk5-IN-3 Spares GRK1 and GRK2 at Concentrations Up to 100 μM

Grk5-IN-3 displays robust selectivity for the GRK5/6 subfamily over the structurally distinct GRK1/7 and GRK2/3 subfamilies. At a concentration range of 0-333 μM and a 4-hour incubation, it shows no significant inhibition of bovine GRK1 or bovine GRK2, with IC50 values >100 μM [1]. This contrasts with earlier-generation covalent GRK5 inhibitors like CCG-265328 (GRK5-IN-4), which exhibits an IC50 of 1.1 μM against GRK5 and only 90-fold selectivity over GRK2 [2].

Kinase Selectivity Profiling GRK Subfamily Specificity Cardiomyocyte Signaling

Covalent Mechanism: Grk5-IN-3 Engagement of Cys474 Confers Time-Dependent Potency and Mutant Validation

The inhibitory activity of Grk5-IN-3 is strictly dependent on covalent modification of the non-conserved cysteine 474 (Cys474) within the GRK5 active site. Time-course experiments reveal a progressive decrease in IC50 from 59 μM (0 h) to 0.22 μM (4 h) as covalent bond formation proceeds [1]. Critically, mutation of Cys474 to serine (GRK5-C474S) completely abolishes inhibition, with IC50 >100 μM at 4 h . This validates a distinct covalent mechanism, contrasting with non-covalent inhibitors like GRL018-21 (IC50 = 10 nM) [2].

Covalent Inhibitor Structure-Based Drug Design Chemical Probe Validation

GRK5 Subfamily Selectivity: Grk5-IN-3 is 5-Fold More Potent than CCG-265328 Against GRK5

Direct comparison within the covalent pyrrolopyrimidine inhibitor series reveals that Grk5-IN-3 (IC50 = 0.22 μM) is approximately 5-fold more potent against GRK5 than the earlier-generation covalent inhibitor CCG-265328 (GRK5-IN-4, IC50 = 1.1 μM) [1]. Both compounds utilize the Cys474 covalent handle, but Grk5-IN-3 achieves enhanced potency while maintaining >450-fold selectivity over GRK2 compared to the 90-fold selectivity of CCG-265328 [2].

Covalent GRK5 Inhibitor Structure-Activity Relationship Chemical Tool Comparison

Recommended Research Applications for Grk5-IN-3 Based on Experimental Evidence


Dissecting GRK5-Specific vs. GRK6-Mediated Signaling in Cardiovascular Research

The 1.9-fold preferential inhibition of GRK5 over GRK6 by Grk5-IN-3 (IC50: 0.22 μM vs. 0.41 μM) [1] enables researchers to design dose-response experiments that distinguish the relative contributions of these two isoforms in GPCR desensitization, cardiac hypertrophy, and post-ischemic remodeling. In models where GRK5 knockout protects against hypertrophy while GRK6 plays distinct roles [2], this selectivity is critical for target validation.

Prolonged Target Engagement Studies in Chronic Disease Models

The validated covalent mechanism of Grk5-IN-3, dependent on Cys474 modification and confirmed by complete loss of activity against the C474S mutant [1], provides sustained GRK5 inhibition suitable for long-term in vitro and in vivo studies of chronic pathologies. This contrasts with reversible, non-covalent inhibitors such as GRL018-21 [2], which may require continuous exposure to maintain target suppression.

Chemical Probe for GRK5-Specific Pathway Analysis with Minimal GRK2 Interference

With >450-fold selectivity for GRK5 over GRK2 [1], Grk5-IN-3 serves as a highly specific chemical probe for isolating GRK5-dependent signaling pathways in cardiomyocytes and cancer cells. This is essential because GRK2 and GRK5 co-regulate β-adrenergic receptor desensitization but have distinct roles in cardiac hypertrophy, fibrosis, and immune cell recruitment [3]. Use of a less selective inhibitor would confound interpretation of these divergent functions.

Comparative Pharmacology and Tool Compound Benchmarking

Grk5-IN-3 offers a defined 5-fold potency advantage over the earlier covalent inhibitor CCG-265328 (GRK5-IN-4) [1], making it a preferred benchmark for evaluating new covalent GRK5 inhibitors. Its well-characterized selectivity profile and mutant validation [2] provide a reliable reference standard for structure-activity relationship (SAR) studies and chemical probe qualification efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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